molecular formula C15H13BrN2O2 B10807516 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B10807516
M. Wt: 333.18 g/mol
InChI Key: VMSVKWUFPMKUOP-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group, a furan ring, and a dihydropyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of interest.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: The compound can be used in the development of new materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism by which 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone exerts its effects depends on its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: It might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

  • 1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
  • 1-[5-(4-Methylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

Comparison:

  • Uniqueness: The presence of the bromine atom in 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone can significantly influence its reactivity and biological activity compared to its chloro or methyl analogs. Bromine’s larger atomic size and higher electronegativity can lead to different steric and electronic effects, impacting the compound’s overall behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

1-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)18-14(15-3-2-8-20-15)9-13(17-18)11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3

InChI Key

VMSVKWUFPMKUOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CO3

Origin of Product

United States

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